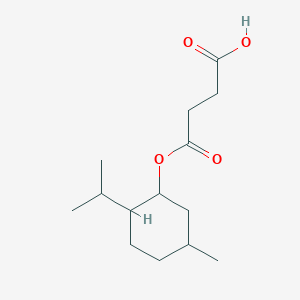

Monomenthyl succinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-2-propan-2-ylcyclohexyl)oxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLILOGGUTRWFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868431 | |

| Record name | 4-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monomenthyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

188709-97-9 | |

| Record name | 1-[5-Methyl-2-(1-methylethyl)cyclohexyl] hydrogen butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188709-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomenthyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.5 - 62.5 °C | |

| Record name | Monomenthyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Monomethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of monomethyl succinate. It includes quantitative data, detailed experimental protocols for its synthesis, and graphical representations of its chemical synthesis and workflow.

Chemical and Physical Properties

Monomethyl succinate, also known as 3-carbomethoxypropanoic acid, is the monoester of succinic acid and methanol.[1][2][3] At room temperature, it exists as a white crystalline solid.[4] It serves as an important intermediate in both organic and pharmaceutical synthesis.[1][4]

General and Physical Properties

The fundamental physical and chemical properties of monomethyl succinate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₄ | [2][4] |

| Molecular Weight | 132.11 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid/chunks | [2][4][5] |

| Melting Point | 54-59 °C | [1][4] |

| Boiling Point | 151 °C @ 20 mmHg | [1][5] |

| Density | 1.21 g/cm³ | [4] |

| Solubility | Soluble in alcohols, ethers, and benzene; slightly soluble in water. | [1][4][5] |

| Acidity (pKa) | 4.42 ± 0.17 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of monomethyl succinate.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 3.71 (s, 3H, -OCH₃), 2.71 (dd, 1H), 2.69 (dd, 1H), 2.65 (dd, 1H), 2.63 (dd, 1H). The two multiplets correspond to the two methylene groups (-CH₂CH₂-). | [6] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 178.75 (-COOH), 173.04 (-COOCH₃), 52.40 (-OCH₃), 29.33 (-CH₂-), 29.02 (-CH₂-). | [6] |

| IR | Spectra available, typically showing characteristic peaks for C=O stretching (from both carboxylic acid and ester), C-O stretching, and O-H stretching (from the carboxylic acid). | [2][7] |

| Mass Spec | GC-MS data is available, with the molecular ion peak and fragmentation patterns used for identification. | [2] |

Chemical Synthesis

Monomethyl succinate is most commonly synthesized via the mono-esterification of succinic anhydride with methanol.[4] This reaction is efficient and results in high yields.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of monomethyl succinate from succinic anhydride and methanol.

Caption: Synthesis workflow for monomethyl succinate.

Detailed Experimental Protocols

Two common laboratory-scale protocols for the synthesis of monomethyl succinate are detailed below.

Protocol 1: This protocol involves a simple reflux and crystallization.

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, combine 400 g (4.0 mol) of succinic anhydride with 200 mL of anhydrous methanol.[4]

-

Heating and Reflux: Heat the mixture. The reaction should be refluxed for approximately 35 minutes until the solution becomes homogeneous, indicating the consumption of the succinic anhydride.[4] Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.[4]

-

Solvent Removal: After the reflux period, remove the excess methanol under reduced pressure.[4]

-

Crystallization and Drying: Pour the hot reaction mixture into a large crystallizing dish and allow it to cool and solidify.[4] The resulting solid should be dried under a vacuum until a constant weight is achieved. This method typically yields 502-507g of monomethyl succinate (95-96% yield).[4]

Protocol 2: This protocol provides a slightly different approach with vigorous shaking.

-

Reaction Setup: Combine 80.02 g (799.6 mmol) of succinic anhydride and 38.9 mL of dry methanol in a flask.[6]

-

Heating: Heat the mixture at reflux using a steam bath while shaking vigorously. Continue until all the succinic anhydride has dissolved (approximately 18 minutes).[6]

-

Reflux: Continue to heat the mixture at reflux for an additional 25 minutes.[6]

-

Solvent Removal: Remove the excess methanol under reduced pressure.[6]

-

Purification: Cool the residue in an ice bath to induce precipitation. Filter the white precipitate and triturate it with water.[6]

-

Drying: Dry the solid under a vacuum until a constant weight is achieved. This method yields approximately 98.8 g (93.6% yield) of monomethyl succinate.[6]

Chemical Reactivity and Applications

Monomethyl succinate is a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and an ester group, allows for a variety of subsequent reactions.

Logical Relationship Diagram

The diagram below illustrates the role of monomethyl succinate as a chemical intermediate.

Caption: Monomethyl succinate as a key chemical intermediate.

One notable application is its conversion to mono-methyl succinyl chloride through an acylation reaction.[4] This derivative can then be used in Friedel-Crafts reactions for the synthesis of more complex molecules, including pharmaceutical precursors.[4]

Safety and Handling

Monomethyl succinate is considered an irritant and requires careful handling in a laboratory setting.

GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | [2][8] |

| H319 | Causes serious eye irritation | [2][8] |

| H335 | May cause respiratory irritation | [2] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Avoid contact with skin, eyes, and clothing, and prevent the formation of dust.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][5][10]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash off immediately with soap and plenty of water.[9][10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

References

- 1. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]

- 2. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Monomethyl succinate (HMDB0246492) [hmdb.ca]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Monomethyl Succinate | 3878-55-5 | TCI AMERICA [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Monomethyl Succinate (CAS Number: 3878-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl succinate (MMS), with the CAS number 3878-55-5, is a mono-ester of succinic acid. This bifunctional molecule, featuring both a carboxylic acid and a methyl ester group, serves as a versatile intermediate in organic and pharmaceutical synthesis.[1][2][3] Its significance extends to the field of metabolic research, where it has been identified as a potent insulin secretagogue, offering valuable insights into the mechanisms of insulin secretion and proinsulin biosynthesis.[4][5] This technical guide provides a comprehensive overview of monomethyl succinate, encompassing its physicochemical properties, synthesis, metabolic and signaling roles, experimental protocols, and safety information.

Physicochemical Properties

Monomethyl succinate is a white crystalline solid at room temperature.[2][3] It is characterized by its solubility in various organic solvents and slight solubility in water.[3][6][7]

| Property | Value | Reference(s) |

| CAS Number | 3878-55-5 | [1] |

| Molecular Formula | C₅H₈O₄ | [8] |

| Molecular Weight | 132.11 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 54-59 °C | [2] |

| Boiling Point | 151 °C at 20 mmHg | [3] |

| Solubility | Soluble in methanol, ethanol, ether, and benzene. Slightly soluble in water. | [3][6][7][9] |

| pKa | 4.42 ± 0.17 | [2] |

Synthesis of Monomethyl Succinate

Monomethyl succinate is typically synthesized via the mono-esterification of succinic anhydride with methanol.[3][10] This reaction is straightforward and can be performed with high yield.

Experimental Protocol: Synthesis of Monomethyl Succinate

Materials:

-

Succinic anhydride

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and a molar excess of anhydrous methanol (e.g., a 1:1.2 to 1:2 molar ratio of succinic anhydride to methanol).[11]

-

Heat the mixture to reflux and maintain for approximately 1 hour, or until the succinic anhydride has completely dissolved and reacted, which can be monitored by techniques like TLC.[2][10]

-

After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.[2]

-

Cool the resulting residue in an ice bath to induce crystallization of the monomethyl succinate.[10]

-

Collect the white crystalline product by filtration.

-

Wash the crystals with cold water to remove any remaining impurities.

-

Dry the purified monomethyl succinate under vacuum to a constant weight.[10]

A typical yield for this procedure is in the range of 95-96%.[2]

Synthesis and Purification Workflow

Biological Activity and Mechanism of Action

Monomethyl succinate is a well-documented secretagogue, primarily known for its ability to stimulate insulin secretion from pancreatic β-cells.[4] It also plays a role in regulating proinsulin biosynthesis.[12][13]

Insulin Secretion

Monomethyl succinate stimulates insulin release in a biphasic pattern, similar to glucose, although the second phase is less pronounced.[4] Its mechanism of action involves both intracellular signaling pathways and mitochondrial metabolism.

Signaling Pathway of MMS-Induced Insulin Secretion:

The insulinotropic effect of MMS is dependent on extracellular calcium influx, as it is abolished by calcium channel blockers.[4] It activates phosphoinositide hydrolysis, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] This subsequently triggers the release of calcium from intracellular stores and the activation of protein kinase C (PKC), both of which contribute to the exocytosis of insulin-containing granules.[4] Furthermore, the mitochondrial metabolism of MMS is crucial for its action.[4]

Proinsulin Biosynthesis

Monomethyl succinate has been identified as a key metabolic stimulus-coupling signal for glucose-induced proinsulin biosynthesis.[12][13] It is believed that succinate and/or its metabolite, succinyl-CoA, act as signaling molecules that specifically enhance the translation of proinsulin mRNA.[12][13] This effect is independent of the insulin secretion pathway, as it is not blocked by the inhibition of insulin release.[12]

Role of Succinate in Proinsulin Biosynthesis:

Experimental Protocols for Biological Assays

Insulin Secretion Assay from Isolated Rat Islets

This protocol describes a static incubation method to measure insulin secretion from isolated pancreatic islets in response to monomethyl succinate.

Materials:

-

Collagenase-isolated rat pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA

-

Monomethyl succinate stock solution

-

Glucose stock solution

-

24-well culture plates

-

Acid-ethanol solution (75% ethanol, 1.5% HCl)

-

Insulin radioimmunoassay (RIA) kit

Procedure:

-

Islet Preparation: After isolation, allow islets to recover in culture medium. Prior to the assay, wash the islets with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM).[14]

-

Pre-incubation: Place batches of 10 islets in triplicate into wells of a 24-well plate containing KRB with basal glucose. Pre-incubate for 30-60 minutes at 37°C to establish a stable basal insulin secretion rate.[14]

-

Stimulation: Remove the pre-incubation buffer and replace it with KRB buffer containing the desired concentrations of monomethyl succinate (e.g., 10 mM, 20 mM) and a basal glucose concentration. Include control wells with only basal glucose and wells with a known secretagogue like high glucose (e.g., 16.7 mM).[14]

-

Incubation: Incubate the plates for 1 hour at 37°C.[14]

-

Sample Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.

-

Insulin Extraction: To measure total insulin content, lyse the islets in each well by adding acid-ethanol solution and incubate overnight at -20°C.[14]

-

Insulin Measurement: Determine the insulin concentration in the collected supernatants and the islet lysates using a radioimmunoassay (RIA) kit, following the manufacturer's instructions.[15]

Phosphoinositide Turnover Assay

This assay measures the hydrolysis of phosphoinositides in response to monomethyl succinate by pre-labeling the islet phospholipids with [³H]inositol.

Materials:

-

Isolated rat pancreatic islets

-

Inositol-free culture medium

-

myo-[2-³H]inositol

-

KRB buffer

-

Monomethyl succinate stock solution

-

Perchloric acid

-

Chloroform/methanol mixture

-

Anion-exchange chromatography columns

-

Scintillation counter

Procedure:

-

Labeling: Incubate isolated islets in inositol-free medium supplemented with myo-[2-³H]inositol (e.g., 10 µCi/mL) for 24-48 hours to label the phosphoinositide pools.[5]

-

Washing: After labeling, wash the islets thoroughly with KRB buffer to remove unincorporated [³H]inositol.

-

Stimulation: Incubate the labeled islets with KRB buffer containing monomethyl succinate at the desired concentration for various time points.

-

Extraction: Terminate the incubation by adding ice-cold perchloric acid. Lyse the cells and extract the inositol phosphates (aqueous phase) and phosphoinositides (organic phase) using a chloroform/methanol extraction procedure.[5]

-

Separation: Separate the different inositol phosphate species (IP₁, IP₂, IP₃) in the aqueous phase using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of each fraction using a scintillation counter to determine the amount of each inositol phosphate produced.

Applications in Drug Development

Monomethyl succinate's primary role in drug development is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][16] Its bifunctional nature allows for its incorporation into complex molecules, acting as a linker or a foundational structural component.[1]

A notable application is in the synthesis of antidiabetic drugs. For instance, dimethyl succinate, a closely related compound, is a starting material for the synthesis of the mitiglinide calcium intermediate, benzylsuccinic acid.[1] Mitiglinide is a rapid-acting insulin secretagogue used in the treatment of type 2 diabetes.[15] Given the structural similarity, monomethyl succinate can also be utilized in similar synthetic routes.

Safety and Toxicology

Monomethyl succinate is considered to be of low acute toxicity. It is classified as an irritant to the eyes, respiratory system, and skin.[2]

| Endpoint | Result | Guideline/Species | Reference(s) |

| Acute Oral Toxicity | LD₅₀: > 5000 mg/kg bw | Rat (female/male) | [13] |

| Acute Dermal Toxicity | LD₅₀: > 2000 mg/kg bw | (Not specified) | [13] |

| Skin Irritation | Not classified as an irritant (Score: 0.00) | OECD 404 (Rabbit) | [12] |

| Eye Irritation | Data not available | - | - |

| Mutagenicity (Ames Test) | Data not available | - | - |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible with strong oxidizing agents.

Conclusion

Monomethyl succinate is a valuable chemical entity with significant applications in both synthetic chemistry and metabolic research. Its role as an intermediate in pharmaceutical synthesis, coupled with its intriguing biological activity as an insulin secretagogue and regulator of proinsulin biosynthesis, makes it a compound of great interest to researchers and drug development professionals. This guide has provided a comprehensive technical overview of its properties, synthesis, biological functions, and safety, serving as a foundational resource for its application in the laboratory and beyond.

References

- 1. CN102659562A - Synthesis method of mitiglinide calcium intermediate - Google Patents [patents.google.com]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. oecd.org [oecd.org]

- 4. oral ld50 values: Topics by Science.gov [science.gov]

- 5. sites.bu.edu [sites.bu.edu]

- 6. nucro-technics.com [nucro-technics.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Monomethyl succinate (HMDB0246492) [hmdb.ca]

- 9. academics.lmu.edu [academics.lmu.edu]

- 10. biotoxicity.com [biotoxicity.com]

- 11. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. echemi.com [echemi.com]

- 14. protocols.io [protocols.io]

- 15. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validation of the SOS/umu test using test results of 486 chemicals and comparison with the Ames test and carcinogenicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Monomethyl Succinate from Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of monomethyl succinate, a crucial intermediate in organic and pharmaceutical synthesis.[1][2] The primary focus is on the efficient and high-yield synthesis from succinic anhydride and methanol. This document details the underlying reaction mechanism, presents various experimental protocols, and summarizes key quantitative data for easy comparison. Visual diagrams are included to illustrate the reaction pathway and experimental workflows, adhering to best practices for clarity and technical accuracy.

Introduction

Monomethyl succinate, also known as succinic acid monomethyl ester, is a white crystalline solid with the molecular formula C₅H₈O₄.[1] It serves as a versatile intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.[1][2] One of its applications is in the preparation of mono-methyl succinyl chloride, a reactant used in the synthesis of more complex molecules.[1] The synthesis of monomethyl succinate is typically achieved through the ring-opening of succinic anhydride with methanol, a reaction known for its efficiency and high yields.[1][3]

Physical and Chemical Properties of Monomethyl Succinate:

| Property | Value |

| Molecular Weight | 132.11 g/mol [1] |

| Melting Point | 56-59 °C[1] |

| Boiling Point | 151 °C[1] |

| Density | 1.21 g/cm³[1] |

| Solubility | Soluble in alcohols, ethers, and benzene; insoluble in water[1] |

| Acidity (pKa) | 4.42 ± 0.17[1] |

Reaction Mechanism

The synthesis of monomethyl succinate from succinic anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring.[4] This attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl group and causing the anhydride ring to open. A final proton transfer step yields the final product, monomethyl succinate.[4]

Experimental Protocols

Several methods for the synthesis of monomethyl succinate have been reported, primarily varying in reaction time, temperature, and purification procedures. Below are detailed protocols for three common methods.

Method 1: Reflux for 1 Hour

This method is a straightforward approach involving the reflux of succinic anhydride and methanol.

Materials:

-

Succinic anhydride: 400 g

-

Methanol: 194 ml

Procedure:

-

Combine 400 g of succinic anhydride and 194 ml of methanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 1 hour.[1]

-

After 1 hour, remove the excess methanol via vacuum distillation.

-

Cool the residue to induce crystallization.

-

Collect the crystals and dry them under a vacuum to obtain monomethyl succinate.[1]

Method 2: Homogeneous Reaction and Solidification

This protocol focuses on achieving a homogeneous reaction mixture before proceeding with the reflux.

Materials:

-

Succinic anhydride: 400 g (4.0 mol)

-

Anhydrous methanol: 200 mL

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, add 400 g of succinic anhydride and 200 mL of anhydrous methanol.

-

Heat the mixture to reflux with stirring. The reaction should become homogeneous in approximately 35 minutes.[1]

-

Continue to reflux for an additional 30 minutes.[1]

-

Remove the methanol under reduced pressure.

-

While still hot, pour the reaction mixture into a large petri dish and allow it to cool and solidify.

-

Dry the solid product under a vacuum until a constant weight is achieved.[1]

Method 3: Steam Bath Heating

This method utilizes a steam bath for controlled heating and includes a water trituration step for purification.

Materials:

-

Succinic anhydride: 80.02 g (799.6 mmol)

-

Dry methanol: 38.9 mL (30.77 g; 960.4 mmol)

Procedure:

-

Combine succinic anhydride and dry methanol in a flask.

-

Shake the mixture vigorously while heating at reflux using a steam bath until all the succinic anhydride has dissolved (approximately 18 minutes).[5]

-

Continue to heat the mixture at reflux for an additional 25 minutes.[5]

-

Remove the excess methanol under reduced pressure.

-

Cool the residue in an ice bath to precipitate the product.

-

Filter the white precipitate and triturate it with water.

-

Dry the solid under a vacuum to a constant weight.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocols, allowing for a direct comparison of their efficiencies.

| Parameter | Method 1 | Method 2 | Method 3 |

| Reactants | |||

| Succinic Anhydride | 400 g | 400 g (4.0 mol) | 80.02 g (799.6 mmol) |

| Methanol | 194 ml | 200 mL (anhydrous) | 38.9 mL (dry) |

| Reaction Conditions | |||

| Temperature | Reflux | Reflux | Steam Bath Reflux |

| Time | 1 hour | ~65 minutes | ~43 minutes |

| Product | |||

| Yield | 95-96% (502-507 g)[1] | 95% (502-507 g)[1] | 93.6% (98.886 g)[5] |

| Purity | Not specified | Not specified | Characterized by NMR[5] |

| Melting Point | - | - | 55.5 to 57 °C[5] |

Experimental Workflow Visualization

The general workflow for the synthesis of monomethyl succinate from succinic anhydride can be visualized as a series of sequential steps.

References

- 1. Page loading... [guidechem.com]

- 2. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid.. [askfilo.com]

- 5. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]

Monomethyl Succinate: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl succinate, also known as succinic acid monomethyl ester, is a dicarboxylic acid monoester that serves as a key intermediate in various organic and pharmaceutical syntheses. Its physical properties, particularly its melting and boiling points, are critical parameters for its purification, handling, and application in further chemical reactions. This technical guide provides an in-depth overview of the melting and boiling points of monomethyl succinate, details the experimental protocols for their determination, and illustrates a relevant synthetic pathway.

Physicochemical Data

The melting and boiling points of monomethyl succinate are well-documented, though slight variations in reported values exist, often attributable to differences in experimental conditions and sample purity.

| Physical Property | Value | Conditions |

| Melting Point | 52 - 60 °C | Ambient Pressure |

| Boiling Point | 151 °C | 20 mmHg |

| 259.2 °C | 760 mmHg | |

| Appearance | White crystalline powder or chunks | - |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed methodologies applicable to a crystalline organic solid like monomethyl succinate.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Materials:

-

Monomethyl succinate sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of dry monomethyl succinate is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure monomethyl succinate, this range should be narrow, typically within 1-2°C.

Boiling Point Determination at Reduced Pressure (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Materials:

-

Monomethyl succinate sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small amount of monomethyl succinate is placed in the small test tube.

-

Apparatus Setup: A capillary tube is inverted (sealed end up) and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 20 mmHg) and measured with a manometer.

-

Heating: The assembly is immersed in a heating bath. The bath is heated gradually.

-

Observation: As the liquid heats, trapped air in the inverted capillary will bubble out. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tip. To confirm, the heating is stopped, and as the liquid cools, the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.

Synthesis of Monomethyl Succinate

A common and efficient method for the synthesis of monomethyl succinate is the esterification of succinic anhydride with methanol. This reaction proceeds via the ring-opening of the anhydride.

Signaling Pathway Involvement

Recent research has highlighted the role of monomethyl succinate as a signaling molecule, particularly in metabolic processes. For instance, it has been shown to stimulate insulin secretion from pancreatic β-cells. This involves its uptake and metabolism within the cell, leading to changes in cellular energy status and signaling cascades.

Monomethyl Succinate in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of monomethyl succinate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document outlines key solubility data, details experimental protocols for its determination, and visualizes relevant biochemical and synthetic pathways.

Quantitative Solubility of Monomethyl Succinate

To address this gap, this guide provides a detailed experimental protocol for determining the solubility of monomethyl succinate using the gravimetric method. This method is a reliable and straightforward approach to obtaining precise quantitative solubility data.

Table 1: Solubility of Monomethyl Succinate in Select Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

| Diethyl Ether | 25 | Data not available |

| Benzene | 25 | Data not available |

Note: The above table is intended to be populated by the user upon following the experimental protocol outlined in Section 2.

Experimental Protocol: Determination of Monomethyl Succinate Solubility by the Gravimetric Method

This protocol describes the steps to quantitatively determine the solubility of monomethyl succinate in an organic solvent of interest.

2.1. Materials

-

Monomethyl succinate (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO, diethyl ether, benzene)

-

Analytical balance

-

Spatula

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath or hot plate

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials with caps

-

Vacuum oven or desiccator

2.2. Procedure

-

Preparation of a Saturated Solution:

-

Add a known volume of the selected organic solvent to a conical flask.

-

Gradually add an excess amount of monomethyl succinate to the solvent while stirring continuously with a magnetic stirrer. An excess is ensured when undissolved solid remains at the bottom of the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continue stirring during this period.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the clear supernatant into a syringe, avoiding any undissolved solid.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed glass vial.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution collected.

-

Place the vial with the solution in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has fully evaporated, a solid residue of monomethyl succinate will remain.

-

Place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried monomethyl succinate on an analytical balance.

-

2.3. Calculation of Solubility

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with dried solute) - (Weight of empty vial)] / (Volume of filtered solution in mL) * 100

2.4. Data Validation

To ensure accuracy, the experiment should be repeated at least three times for each solvent and temperature, and the average solubility should be reported with the standard deviation.

Visualizing Key Pathways

3.1. Synthesis of Monomethyl Succinate: An Experimental Workflow

The synthesis of monomethyl succinate is typically achieved through the esterification of succinic anhydride with methanol. The following diagram illustrates a general experimental workflow for this process.

Caption: Experimental workflow for the synthesis of monomethyl succinate.

3.2. Monomethyl Succinate in Cellular Signaling: Insulin Secretion Pathway

Monomethyl succinate has been shown to act as a signaling molecule, particularly in pancreatic β-cells, where it stimulates insulin secretion. This pathway involves its metabolism within the mitochondria and the subsequent activation of downstream signaling cascades.

Caption: Signaling pathway of monomethyl succinate-induced insulin secretion.

References

Monomethyl succinate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for monomethyl succinate (CAS No: 3878-55-5), a dicarboxylic acid monoester.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control purposes. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental methodologies.

Spectroscopic Data Summary

The following tables provide a consolidated view of the essential spectroscopic data for monomethyl succinate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |

| ~10.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | CDCl₃ | 90 MHz[2][3] |

| 3.69 | Singlet | 3H | Methyl Ester (-OCH₃) | CDCl₃ | 90 MHz[2][3] |

| 2.65 | Multiplet | 4H | Methylene (-CH₂CH₂-) | CDCl₃ | 90 MHz[2][3] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment | Solvent |

| ~178 | Carboxylic Acid Carbon (-C OOH) | CDCl₃[3][4] |

| ~173 | Ester Carbonyl Carbon (-C OOCH₃) | CDCl₃[3][4] |

| ~52 | Methyl Carbon (-OC H₃) | CDCl₃[3][4] |

| ~29 | Methylene Carbons (-C H₂C H₂-) | CDCl₃[3][4] |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Carboxylic Acid Stretch |

| ~2950 | C-H | Aliphatic Stretch |

| ~1740 | C=O | Ester Carbonyl Stretch |

| ~1710 | C=O | Carboxylic Acid Carbonyl Stretch |

| ~1200 | C-O | Ester Stretch |

Note: IR data is typically acquired via KBr disc or nujol mull techniques.[3]

Table 4: Mass Spectrometry Data

| Parameter | Value | Technique |

| Molecular Formula | C₅H₈O₄[1][3][5][6] | - |

| Molecular Weight | 132.11 g/mol [1][3] | - |

| Ionization Method | Electron Ionization (EI)[7] | - |

| Major Fragments (m/z) | 101, 74, 59, 55[7] | EI |

Detailed Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-20 mg of monomethyl succinate in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[8]

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For quantitative measurements, ensure complete relaxation of all nuclei by using an appropriate relaxation delay.[9]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of crystalline monomethyl succinate (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grinding: Gently grind the mixture to a fine, homogenous powder. This minimizes light scattering.[10]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder is recorded first and automatically subtracted.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns.[8]

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the monomethyl succinate sample into the ion source of the mass spectrometer, where it is vaporized under a high vacuum.[8]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺), and induces fragmentation.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Workflow of Spectroscopic Analysis

The logical flow from sample to final structural confirmation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a compound like monomethyl succinate.

References

- 1. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mono-methyl succinate(3878-55-5) 1H NMR spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Mono-methyl succinate(3878-55-5) 13C NMR spectrum [chemicalbook.com]

- 5. Mono-methyl succinate(3878-55-5) IR Spectrum [m.chemicalbook.com]

- 6. CAS 3878-55-5: Monomethyl succinate | CymitQuimica [cymitquimica.com]

- 7. Butanedioic acid, monomethyl ester [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

Monomethyl Succinate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Monomethyl succinate, a versatile chemical compound with significant applications in biochemical research and as a synthetic intermediate. This document details its chemical identity, physicochemical properties, and key experimental applications, including detailed protocols and a relevant signaling pathway.

Chemical Identity and Synonyms

Monomethyl succinate is a mono-ester of succinic acid. It is also known by a variety of synonyms, which are crucial for comprehensive literature searches and material sourcing.

Synonyms for Monomethyl Succinate:

-

Monomethyl butanedioate[7]

-

Succinic acid, monomethyl ester[4]

-

Methyl succinate[4]

-

3H-methylsuccinate[4]

-

DL-methylsuccinate[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Monomethyl succinate is essential for its application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Reference |

| CAS Number | 3878-55-5 | [1][2][3][4][5][7] |

| Molecular Formula | C5H8O4 | [1][2][3][4] |

| Molecular Weight | 132.11 g/mol | [2][3][4] |

| Appearance | White to off-white crystals or crystalline powder | [1] |

| Melting Point | 54-57 °C | [1][5] |

| Boiling Point | 151 °C at 20 mm Hg | [1][5] |

| Water Solubility | Slightly soluble | [1][5] |

| Purity | >98.0% (GC) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Monomethyl succinate and its application in studying insulin secretion and identifying protein targets.

Synthesis of Monomethyl Succinate

This protocol describes a common laboratory-scale synthesis of Monomethyl succinate from succinic anhydride and methanol.

Materials:

-

Succinic anhydride

-

Anhydrous methanol

-

Reaction flask with a reflux condenser and stirrer

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Vacuum drying oven

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, combine 400 g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol.

-

Heat the mixture and reflux for approximately 35 minutes, or until the reaction mixture becomes homogeneous.

-

Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

While still hot, pour the resulting residue into a large crystallization dish and allow it to cool and solidify.

-

Dry the solid product under vacuum until a constant weight is achieved. This procedure typically yields 502-507 g of Monomethyl succinate (95% yield)[2].

Monomethyl Succinate-Induced Insulin Secretion from Pancreatic Islets

This protocol is based on studies investigating the secretagogue effect of Monomethyl succinate on pancreatic β-cells.

Materials:

-

Collagenase-isolated rat pancreatic islets

-

Perifusion system

-

Krebs-Ringer bicarbonate buffer (KRB) supplemented with appropriate concentrations of glucose

-

Monomethyl succinate (MMSucc) stock solution

-

Calcium channel blocker (e.g., nitrendipine)

-

Protein kinase C inhibitor (e.g., staurosporine)

-

Radioimmunoassay (RIA) kit for insulin measurement

Procedure:

-

Islet Preparation: Isolate pancreatic islets from rats using a standard collagenase digestion method.

-

Perifusion: Place freshly isolated islets into perifusion chambers and perifuse with KRB buffer containing a basal glucose concentration (e.g., 2.75 mM).

-

Stimulation: After a stabilization period, switch the perifusion medium to one containing the desired concentration of Monomethyl succinate (e.g., 20 mM) in the presence of basal glucose.

-

Fraction Collection: Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes) to measure the dynamics of insulin secretion.

-

Inhibitor Studies: To investigate the signaling pathway, pre-incubate the islets with specific inhibitors such as the calcium channel blocker nitrendipine (5 µM) or the protein kinase C inhibitor staurosporine (20 nM) before and during stimulation with Monomethyl succinate[8].

-

Insulin Measurement: Quantify the insulin concentration in the collected fractions using a radioimmunoassay (RIA) kit.

-

Data Analysis: Plot insulin secretion rates over time to observe the biphasic pattern of release and compare the effects of inhibitors on the secretory response.

Identification of Protein Targets of Monomethyl Succinate (Generalized Proteomics Workflow)

This generalized protocol outlines a chemical proteomics approach to identify the protein targets of Monomethyl succinate. This method is adapted from established workflows for small molecule target identification and would require the synthesis of a tagged version of Monomethyl succinate.

Materials:

-

Tagged Monomethyl succinate (e.g., biotinylated or with a clickable alkyne group)

-

Cell lysate from a relevant cell line or tissue

-

Affinity resin (e.g., streptavidin beads for a biotin tag)

-

Wash buffers

-

Elution buffer

-

SDS-PAGE gels

-

In-gel digestion reagents (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Probe Synthesis: Synthesize a chemical probe by attaching a tag (e.g., biotin) to Monomethyl succinate via a linker. The linker should be attached at a position that is unlikely to interfere with its biological activity.

-

Cell Lysis and Incubation: Prepare a protein lysate from cells of interest. Incubate the lysate with the tagged Monomethyl succinate probe to allow for binding to its protein targets.

-

Affinity Purification: Add an affinity resin (e.g., streptavidin-coated beads) to the lysate to capture the probe-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of untagged Monomethyl succinate.

-

Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.

-

Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the proteins that were pulled down by the Monomethyl succinate probe.

Signaling Pathway

Monomethyl Succinate-Induced Insulin Secretion

Monomethyl succinate stimulates insulin secretion in pancreatic β-cells through a mechanism that involves its metabolism and the subsequent activation of intracellular signaling pathways. The following diagram illustrates the proposed signaling cascade.

Caption: Signaling pathway of Monomethyl succinate-induced insulin secretion.

This technical guide provides a foundational resource for researchers working with Monomethyl succinate. The detailed information on its properties, synthesis, and experimental applications is intended to facilitate further investigation into the diverse roles of this compound in biological systems and its potential for drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. Frontiers | Succination of Protein Thiols in Human Brain Aging [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Monomethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for monomethyl succinate, a chemical intermediate used in organic and pharmaceutical synthesis.[1][2] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and potential hazards.

Chemical and Physical Properties

Monomethyl succinate is a white to off-white crystalline solid.[1][3][4] It is a dicarboxylic acid monoester, specifically the methyl ester of succinic acid.[2][4] This compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][5] It is also combustible.[2][3]

Table 1: Physical and Chemical Properties of Monomethyl Succinate

| Property | Value | Source |

| Molecular Formula | C5H8O4 | [1][3][4][5] |

| Molecular Weight | 132.11 - 132.12 g/mol | [1][3][4][5] |

| Appearance | White to off-white crystals or crystalline chunks | [3][4][5] |

| Melting Point | 54 - 59 °C (131 - 138.2 °F) | [1][3][5] |

| Boiling Point | 151 °C @ 20 mmHg | [3][5] |

| Solubility | Slightly soluble in water. Soluble in alcohols, ethers, and benzene. | [1][2][3] |

| Density | 1.21 g/cm³ | [1] |

| Vapor Pressure | No information available | [5] |

| Flash Point | No information available | [5] |

| Autoignition Temperature | No information available | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), monomethyl succinate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Table 2: GHS Hazard Classification for Monomethyl Succinate

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source:[4]

Toxicological Information

Detailed toxicological studies on monomethyl succinate are limited. However, available data from safety data sheets indicate the following:

Table 3: Acute Toxicity Data for a Structurally Related Compound (Monomethyl succinate,(-)-Menthyl Succinate)

| Route of Exposure | Species | Value |

| Oral | Not specified | LD50 > 5000 mg/kg bw |

| Dermal | Not specified | LD50 > 2000 mg/kg bw |

Source:[6]

No specific data on mutagenic, reproductive, developmental, or teratogenic effects were available in the reviewed sources.[5] The toxicological properties have not been fully investigated.[5]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Handle in a well-ventilated place.[6]

-

Wear suitable protective clothing, including gloves and eye/face protection.[6]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Logical Workflow for Safe Handling of Monomethyl Succinate

Caption: Workflow for the safe handling of monomethyl succinate.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6]

-

Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves.[6] Gloves must be inspected prior to use.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] In general, no protective equipment is needed under normal use conditions with adequate ventilation.[5]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the victim to fresh air.[5][6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[6]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[6]

First Aid Decision Pathway for Monomethyl Succinate Exposure

Caption: First aid decision-making for different exposure routes.

Fire-Fighting Measures

Monomethyl succinate is combustible.[2][3]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5][8]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[5][8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][8]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation.[5] Avoid dust formation.[5] Use personal protective equipment as required.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Should not be released into the environment.[5]

-

Methods for Containment and Cleaning Up: Sweep up or vacuum up spillage and collect it in a suitable container for disposal.[8]

Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal processing.[5]

-

Conditions to Avoid: Incompatible products.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2).[5]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., toxicity, flammability) were not available in the public domain information reviewed for this guide. The data provided is based on standardized tests as reported in Safety Data Sheets. For specific experimental methodologies, it is recommended to consult the direct suppliers of the chemical or specialized toxicological and chemical testing laboratories. The synthesis of monomethyl succinate typically involves the reaction of succinic anhydride with methanol.[1] One method involves heating and refluxing succinic anhydride with methanol, followed by vacuum distillation to remove excess methanol and crystallization of the product.[1]

References

- 1. Page loading... [guidechem.com]

- 2. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Monomethyl succinate - Safety Data Sheet [chemicalbook.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

The Genesis of Succinic Acid Monoesters: A Technical Chronicle of Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic acid, a key intermediate in cellular metabolism, has been a subject of scientific inquiry for centuries. While the acid itself was discovered in the 16th century, the targeted synthesis and exploration of its monoesters represent a more recent chapter in chemical and biomedical research. This technical guide delves into the discovery and history of succinic acid monoesters, tracing their origins from the early days of esterification chemistry to their current applications in cutting-edge drug development. We will explore the evolution of synthetic methodologies, present key quantitative data, and provide detailed experimental protocols. Furthermore, this guide will illuminate the signaling pathways through which these molecules exert their biological effects, offering a comprehensive resource for researchers in the field.

The Historical Trajectory: From Amber to Targeted Therapeutics

The story of succinic acid monoesters begins with the discovery of their parent molecule, succinic acid. First isolated in 1546 by the distillation of amber, for which it is named (from the Latin succinum), succinic acid remained a chemical curiosity for some time.[1] Its role as a crucial component of the citric acid cycle, a fundamental metabolic pathway in most living organisms, was elucidated much later.[1][2]

The synthesis of esters, in general, became a focal point of chemical investigation in the 19th century with the development of Fischer esterification, a method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3] While there is no single definitive record of the "first" synthesis of a succinic acid monoester, it is highly probable that simple monoesters were first prepared during this era as chemists systematically explored the reactivity of dicarboxylic acids. The reaction of succinic anhydride with an alcohol, a common and efficient method for monoester synthesis, would have also been an early route to these compounds.

The 20th and 21st centuries have witnessed a surge of interest in succinic acid monoesters, driven by their diverse applications. Initially explored for industrial uses such as plasticizers and solvents, their unique biological activities have since come to the forefront.[4] Today, succinic acid monoesters are investigated for their potential as insulinotropic agents in the treatment of diabetes, as antiviral compounds, and as modulators of cellular signaling pathways.[5][6][7]

Synthetic Methodologies: A Chemist's Toolkit

The preparation of succinic acid monoesters can be broadly categorized into two main approaches: direct esterification of succinic acid and ring-opening of succinic anhydride.

Fischer-Speier Esterification of Succinic Acid

This classical method involves the reaction of succinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[3] The reaction is reversible and typically requires forcing conditions, such as the removal of water, to drive the equilibrium towards the product. A significant drawback of this method for monoester synthesis is the formation of a statistical mixture of the starting material, the desired monoester, and the diester.

Ring-Opening of Succinic Anhydride

A more controlled and widely used method for the synthesis of succinic acid monoesters is the alcoholysis of succinic anhydride. This reaction is generally high-yielding and proceeds under milder conditions than Fischer esterification. The reaction can be performed with or without a catalyst.

-

Uncatalyzed Alcoholysis: The reaction of succinic anhydride with an alcohol can proceed without a catalyst, especially with primary and less hindered secondary alcohols. The reaction is driven by the release of ring strain in the anhydride.

-

Acid-Catalyzed Alcoholysis: The addition of an acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like Amberlyst 15, can significantly accelerate the reaction rate.[8][9]

-

Base-Catalyzed Alcoholysis: While less common for simple alcohols, base catalysis can be employed.

Steglich Esterification

For more sensitive or sterically hindered alcohols, the Steglich esterification offers a mild and efficient alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][10] The reaction proceeds via an O-acylisourea intermediate, which is highly reactive towards the alcohol.[10]

Quantitative Data at a Glance

The following tables summarize key quantitative data related to the physicochemical properties and biological activities of selected succinic acid monoesters.

| Property | Succinic Acid | Monoethyl Succinate |

| Molecular Formula | C4H6O4 | C6H10O4 |

| Molecular Weight | 118.09 g/mol | 146.14 g/mol |

| Melting Point | 184-190 °C | N/A |

| Boiling Point | 235 °C | N/A |

| pKa1 | 4.2 | N/A |

| pKa2 | 5.6 | N/A |

| Solubility in Water | 80 g/L (20 °C) | Soluble |

Table 1: Physicochemical Properties of Succinic Acid and Monoethyl Succinate. [1][11]

| Compound | Target | Activity/Effect | Reference |

| Succinic Acid Monoethyl Ester (EMS) | Pancreatic β-cells | Insulinotropic agent. A dose of 8 µmol/g body weight administered to diabetic rats for 30 days significantly reduced plasma glucose and increased plasma insulin.[5][12] | [5][12] |

| Dehydroandrographolide Succinic Acid Monoester (DASM) | HIV-1 (IIIB) | Inhibits HIV-1 replication with a minimal inhibitory concentration of 1.6-3.1 µg/mL. The 50% toxic dose in human blood mononuclear cells was ≥200-400 µg/mL, while the 50% HIV inhibitory dose was 0.8-2 µg/mL.[6] | [6] |

Table 2: Biological Activities of Selected Succinic Acid Monoesters.

Experimental Protocols in Detail

Synthesis of Monoethyl Succinate via Acid-Catalyzed Esterification of Succinic Anhydride

Materials:

-

Succinic anhydride (1 mole)

-

Anhydrous ethanol (3 moles)

-

Amberlyst 15® catalyst

-

Stirred glass reactor

-

Reflux condenser

Procedure:

-

A mixture of succinic anhydride and ethanol (1:3 molar ratio) is placed in a stirred glass reactor.[8]

-

Amberlyst 15® is added as the catalyst.[8]

-

The reaction mixture is heated to reflux and maintained for 3 hours with continuous stirring.[8]

-

After cooling, the catalyst is removed by filtration.

-

Excess ethanol is removed under reduced pressure.

-

The resulting crude monoethyl succinate is purified by distillation or chromatography.

-

The purity of the final product is confirmed by nuclear magnetic resonance (NMR) spectroscopy.[8]

Synthesis of a Succinic Acid Monoester via Steglich Esterification

Materials:

-

Carboxylic acid (e.g., succinic anhydride to form a half-ester) (10 mmol)

-

Alcohol (20-40 mmol)

-

Anhydrous dichloromethane (CH2Cl2) or dimethylformamide (DMF) (10 mL)

-

4-Dimethylaminopyridine (DMAP) (30-110 mg)

-

Dicyclohexylcarbodiimide (DCC) (11 mmol)

-

0.5 N HCl

-

Saturated NaHCO3 solution

-

MgSO4

Procedure:

-

To a stirred solution of the carboxylic acid in anhydrous CH2Cl2 (or DMF for sparingly soluble acids), add DMAP and the alcohol.[8][13]

-

Add DCC to the mixture and stir for 5 minutes at 0 °C, followed by 3 hours at 20 °C.[8][13]

-

Take up the residue in CH2Cl2 and filter again if more DCU has precipitated.[13]

-

Wash the CH2Cl2 solution twice with 0.5 N HCl and once with saturated NaHCO3 solution.[13]

-

Dry the organic layer over MgSO4, filter, and evaporate the solvent.[13]

-

Isolate the final ester product by distillation or recrystallization. Further purification can be achieved by column chromatography on silica gel.[13]

Illuminating the Pathways: Succinate Signaling

Succinic acid and its monoesters can exert their biological effects by acting as signaling molecules. A key pathway involves the activation of G-protein coupled receptor 91 (GPR91), now also known as succinate receptor 1 (SUCNR1).[2][5] Succinate, the deprotonated form of succinic acid and its monoesters at physiological pH, is the endogenous ligand for this receptor.[2]

The insulinotropic action of succinic acid monoesters is believed to be mediated, at least in part, through their metabolism within pancreatic β-cells, leading to an increase in the ATP/ADP ratio, which is a key signal for insulin secretion.[7][14] Additionally, extracellular succinate can signal through GPR91 on β-cells to modulate insulin release.

Below are Graphviz diagrams illustrating a generalized GPR91 signaling cascade and a simplified workflow for the synthesis of a succinic acid monoester.

Caption: GPR91 Signaling Pathway.

Caption: Monoester Synthesis Workflow.

Conclusion and Future Perspectives

The journey of succinic acid monoesters from their conceptual origins in classical organic chemistry to their current status as promising therapeutic agents is a testament to the enduring power of chemical synthesis and biological exploration. While their initial discovery may not be marked by a single eureka moment, the continuous refinement of synthetic methods has made these valuable molecules readily accessible. The elucidation of their roles in cellular signaling, particularly through the GPR91 receptor, has opened new avenues for drug development in areas such as metabolic disorders and viral infections. Future research will likely focus on the development of novel monoesters with enhanced potency and selectivity, as well as a deeper understanding of their complex biological activities. The rich history and evolving applications of succinic acid monoesters ensure their continued importance in the landscape of chemical and biomedical science.

References

- 1. Succinic acid - Wikipedia [en.wikipedia.org]

- 2. SUCNR1 - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. thechemco.com [thechemco.com]

- 5. Succinate causes pathological cardiomyocyte hypertrophy through GPR91 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate-GPR-91 Receptor Signaling Is Responsible for Nonalcoholic Steatohepatitis-Associated Fibrosis: Effects of DHA Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Succinate is a preferential metabolic stimulus-coupling signal for glucose-induced proinsulin biosynthesis translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemcess.com [chemcess.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl Succinate: A Technical Guide to Its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl succinate, a mono-ester of the Krebs cycle intermediate succinic acid, has been a subject of interest due to its potential physiological roles, particularly in insulin secretion. However, its natural occurrence, endogenous status, and biosynthetic pathways remain areas of active investigation with some conflicting reports. This technical guide provides a comprehensive overview of the current knowledge on monomethyl succinate, including its reported natural sources, a detailed hypothetical protocol for its extraction and quantification, and an exploration of its known biological signaling pathways.

Natural Occurrence of Monomethyl Succinate

The presence of monomethyl succinate as a naturally occurring endogenous metabolite is not definitively established and reports in scientific literature are sparse. While some databases classify it as an exogenous compound found in individuals only upon exposure, other studies have reported its detection in certain plant species.

Table 1: Reported Natural Sources of Monomethyl Succinate

| Kingdom | Species | Common Name | Reported Presence | Citation |

| Plantae | Oxalis pes-caprae | Bermuda Buttercup | Yes | [1] |

| Plantae | Pisum sativum | Pea | Yes | [1] |

It is crucial to distinguish monomethyl succinate from the similarly named monomenthyl succinate . This compound, an ester of succinic acid and menthol, has been identified in peppermint (Mentha piperita) and goji berries (Lycium barbarum) and is utilized as a cooling agent in the food and cosmetic industries. The structural differences between these two molecules result in distinct chemical properties and biological activities.

Experimental Protocols for Analysis

A standardized, validated protocol for the extraction and quantification of monomethyl succinate from plant matrices has not been widely published. However, based on established methods for the analysis of organic acids and other polar metabolites in plant tissues, a robust experimental workflow can be proposed. The following is a detailed, hypothetical protocol for the targeted analysis of monomethyl succinate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation and Extraction

-

Tissue Homogenization :

-

Flash-freeze fresh plant tissue (e.g., leaves, stems of Oxalis pes-caprae or Pisum sativum) in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

-

Metabolite Extraction :

-

Prepare a pre-chilled extraction solvent of 80:20 methanol:water (v/v).

-

Add 1 mL of the cold extraction solvent to the tissue powder.

-

Add an internal standard (e.g., 13C4-succinic acid) to each sample for quantification normalization.

-